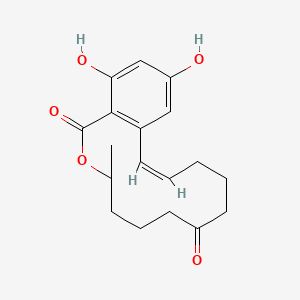![molecular formula C13H11N5O B12082165 Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- CAS No. 89814-95-9](/img/structure/B12082165.png)
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. Pyrano[2,3-c]pyrazoles have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile in an aqueous ethanol medium . This process can be enhanced using energy-efficient techniques such as microwave and ultrasound-assisted synthesis .
Industrial Production Methods: Industrial production methods focus on green chemistry principles, utilizing benign catalysts and biodegradable composites. Solvent selection often emphasizes water as a renewable and non-toxic medium, and solvent-free conditions are also explored .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential inhibitor of human Chk1 kinase enzyme, which is involved in cell cycle regulation.
Wirkmechanismus
The mechanism of action of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- involves its interaction with molecular targets and pathways. For instance, it has been shown to potentially inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural diversity allows for modulation of activity by modifying different regions of the molecule .
Vergleich Mit ähnlichen Verbindungen
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Comparison: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is unique due to its specific isomer arrangement, which contributes to its distinct biological activities. While other pyranopyrazole isomers also exhibit biological significance, pyrano[2,3-c]pyrazoles are the most extensively investigated due to their promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Eigenschaften
CAS-Nummer |
89814-95-9 |
|---|---|
Molekularformel |
C13H11N5O |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
3,6-diamino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11N5O/c14-6-8-9(7-4-2-1-3-5-7)10-11(15)17-18-13(10)19-12(8)16/h1-5,9H,16H2,(H3,15,17,18) |
InChI-Schlüssel |
KFKINCFUZCIWCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















